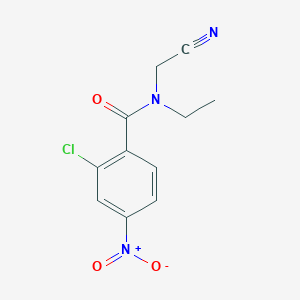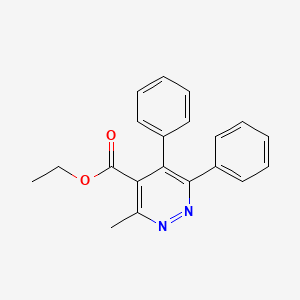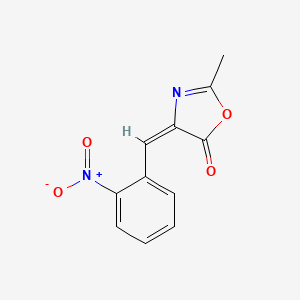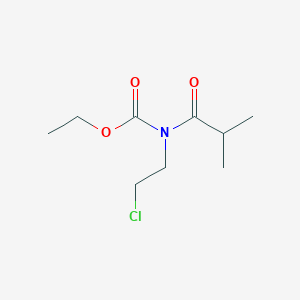
10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one is a chemical compound with the molecular formula C15H8Br2O. It is known for its unique structure, which includes two bromine atoms attached to a dibenzo cycloheptene core. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one typically involves the bromination of dibenzo cycloheptene derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form dibenzo cycloheptene derivatives.
Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: 10,11-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one.
Reduction: 10,11-Dihydro-5H-dibenzo(A,D)cyclohepten-5-one.
Oxidation: 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-carboxylic acid.
Scientific Research Applications
10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studying its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The bromine atoms play a crucial role in its reactivity, facilitating interactions with biological molecules. The compound can modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 10-Bromo-5H-dibenzo(A,D)cyclohepten-5-one
- 10,11-Dihydro-5H-dibenzo(A,D)cyclohepten-5-one
- 10-Phenyl-5H-dibenzo(A,D)cyclohepten-5-one
Comparison: 10,11-Dibromo-5H-dibenzo(A,D)cyclohepten-5-one is unique due to the presence of two bromine atoms, which enhance its reactivity compared to similar compounds. This makes it more versatile in chemical synthesis and biological applications .
Properties
CAS No. |
137837-76-4 |
|---|---|
Molecular Formula |
C15H8Br2O |
Molecular Weight |
364.03 g/mol |
IUPAC Name |
9,10-dibromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one |
InChI |
InChI=1S/C15H8Br2O/c16-13-9-5-1-3-7-11(9)15(18)12-8-4-2-6-10(12)14(13)17/h1-8H |
InChI Key |
RALNTXVWKBRYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3C2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966135.png)





![4-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B11966165.png)
![2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B11966174.png)
![Benzyl (2E)-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966193.png)




